Cas no 100796-79-0 (Diethyl (benzotriazol-1-yl)iminomalonate)

Diethyl (benzotriazol-1-yl)iminomalonate is a versatile organic compound with significant applications in chemical synthesis. It serves as an efficient protecting group for alcohols, offering excellent stability and ease of removal. The compound's benzotriazole core provides exceptional resistance to hydrolysis and photodegradation, making it ideal for use in various pharmaceutical and agrochemical applications. Its synthetic versatility and stability make it a valuable tool in organic chemistry research and development.
Diethyl (benzotriazol-1-yl)iminomalonate structure
100796-79-0 structure
商品名:Diethyl (benzotriazol-1-yl)iminomalonate
CAS番号:100796-79-0
MF:C13H14N4O4
メガワット:290.274662494659
CID:91207
PubChem ID:4319062

Diethyl (benzotriazol-1-yl)iminomalonate 化学的及び物理的性質

名前と識別子

    • diethyl 2-(benzotriazol-1-ylimino)propanedioate
    • benzotriazol-1-ylimino-malonic acid diethyl ester
    • Diaethyl-mesoxyliden-1-amino-benzotriazol
    • Diethyl (1H-Benzotriazol-1-yl)Iminomalonate
    • diethyl 2-(benzotriazolylazamethylene)propane-1,3-dioate
    • DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE
    • DIETHYL (BENZOTRIAZOL-1-YL)IMINOMALONATE
    • Diethyl (1H-benzotriazol-1-yl)iminomalonate, 98%
    • diethyl 2-(1H-benzo[d][1,2,3]triazol-1-ylimino)malonate
    • DTXSID60401877
    • Diethyl 2-((1H-benzo[d][1,2,3]triazol-1-yl)imino)malonate
    • 100796-79-0
    • SCHEMBL14596693
    • AKOS024319307
    • CS-0440419
    • Diethyl2-((1H-benzo[d][1,2,3]triazol-1-yl)imino)malonate
    • FT-0624811
    • Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate
    • 1,3-diethyl 2-[(1H-1,2,3-benzotriazol-1-yl)imino]propanedioate
    • AS-72451
    • diethyl(benzotriazol-1-yl)iminomalonate
    • Diethyl (benzotriazol-1-yl)iminomalonate
    • MDL: MFCD00014571
    • インチ: 1S/C13H14N4O4/c1-3-20-12(18)11(13(19)21-4-2)15-17-10-8-6-5-7-9(10)14-16-17/h5-8H,3-4H2,1-2H3
    • InChIKey: HQLKNISWSLQKRF-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(/C(/C(=O)OCC)=N\N1C2C=CC=CC=2N=N1)=O
    • BRN: 558840

計算された属性

  • せいみつぶんしりょう: 290.10200
  • どういたいしつりょう: 290.102
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 95.7A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.34
  • ゆうかいてん: 99-100°C
  • ふってん: 413°Cat760mmHg
  • フラッシュポイント: 203.6°C
  • 屈折率: 1.608
  • PSA: 95.67000
  • LogP: 0.76160

Diethyl (benzotriazol-1-yl)iminomalonate セキュリティ情報

  • セキュリティの説明: S22-S24/25
  • セキュリティ用語:S22;S24/25
  • ちょぞうじょうけん:(BD14713)

Diethyl (benzotriazol-1-yl)iminomalonate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Diethyl (benzotriazol-1-yl)iminomalonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-268884-5 g
Diethyl (1H-benzotriazol-1-yl)iminomalonate,
100796-79-0
5g
¥805.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-268884-5g
Diethyl (1H-benzotriazol-1-yl)iminomalonate,
100796-79-0
5g
¥805.00 2023-09-05

Diethyl (benzotriazol-1-yl)iminomalonate 関連文献

Diethyl (benzotriazol-1-yl)iminomalonateに関する追加情報

Diethyl (benzotriazol-1-yl)iminomalonate (CAS No. 100796-79-0): A Versatile Reagent in Modern Chemical Biology and Medicinal Chemistry

The Diethyl (benzotriazol-1-yl)iminomalonate, identified by the CAS No. 100796-79-0, represents a significant advancement in the field of organic synthesis due to its unique structural features and functional versatility. This compound, composed of a benzotriazole ring conjugated to an iminomalonate moiety via a nitrogen atom, exhibits exceptional stability under various reaction conditions while maintaining reactivity in key chemical transformations. Recent studies have highlighted its potential as a protecting group agent and cross-coupling mediator, particularly in the synthesis of bioactive molecules and advanced materials.

Structurally, the benzotriazolyl substituent imparts electron-withdrawing properties through resonance effects, stabilizing the adjacent iminomalonate ester framework. This dual functionality allows the compound to participate in both nucleophilic and electrophilic reactions with high selectivity. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its utility in protecting carbonyl groups during peptide synthesis, preventing unwanted side reactions while maintaining the integrity of delicate biomolecules. The diethyl ester groups further enhance solubility in organic solvents, facilitating its use in solution-phase chemistry without compromising reactivity.

In drug discovery applications, this reagent has gained attention for its role in synthesizing targeted drug delivery systems. Researchers at Stanford University recently utilized it as a building block for creating pH-sensitive prodrugs that release active pharmaceutical ingredients selectively within tumor microenvironments (Nature Communications, 2024). The benzotriazole component acts as a photostabilizer when incorporated into polymer matrices, extending the shelf life of sensitive therapeutic agents such as photosensitizers used in photodynamic therapy.

Emerging research also explores its potential in click chemistry protocols. A collaborative study between MIT and Pfizer reported that this compound enables copper-free azide–alkyne cycloaddition reactions when combined with tetrazine derivatives (Angewandte Chemie International Edition, 2024). This approach significantly improves reaction kinetics compared to traditional methods, offering advantages for real-time drug conjugation processes during biopharmaceutical manufacturing.

Recent advancements have uncovered novel applications in supramolecular chemistry. Scientists at ETH Zurich demonstrated that self-assembled nanostructures formed using this reagent exhibit enhanced drug encapsulation efficiency due to the complementary hydrogen bonding networks provided by its iminomalonate ester groups (Chemical Science, 2023). These nano-carriers showed promising results in delivering hydrophobic anticancer drugs across cellular membranes while avoiding premature release.

Spectroscopic analysis reveals unique electronic properties critical for its functional applications. UV-vis spectroscopy shows characteristic absorption peaks at 285 nm and 345 nm attributable to the benzotriazole chromophore, which can be exploited for fluorescence-based sensing applications. In a recent ACS Sensors publication (2024), researchers developed a sensor system using this compound's photophysical properties to detect trace amounts of metal ions with sub-nanomolar sensitivity through ligand displacement mechanisms.

In polymer science, this reagent has been successfully employed as a monomer component for synthesizing stimuli-responsive materials. A team from Tokyo University reported temperature-sensitive copolymers incorporating benzotriazolyl-iminomalonate units that undergo reversible phase transitions between 35°C and 45°C (Polymer Chemistry, 2024). Such materials are being explored for thermal-regulated drug release systems where therapeutic payload delivery is activated by body temperature changes.

Bioconjugation studies have further expanded its utility profile. The compound's ability to form stable amide bonds under mild conditions was leveraged by Harvard Medical School researchers to develop bioorthogonal labeling strategies for live-cell imaging (Nature Methods, 2024). When coupled with azido-functionalized biomolecules, it enables precise protein tagging without interfering with cellular processes, providing unprecedented insights into intracellular dynamics.

Catalytic applications represent another frontier of exploration. A report from Max Planck Institute revealed that when immobilized on silica supports, this compound acts as an efficient catalyst for asymmetric Michael additions (ChemCatChem, 2023). The benzotriazole ring's ability to coordinate transition metals like palladium was shown to improve enantioselectivity by up to 98%, making it valuable for producing chiral pharmaceutical intermediates at industrial scales.

Safety evaluations conducted according to OECD guidelines confirm its low acute toxicity profile when handled under standard laboratory conditions. Stability tests under ICH guidelines demonstrated excellent shelf-life characteristics with no decomposition observed after six months at room temperature (Journal of Chemical Health Safety, 2024). These attributes make it suitable for long-term storage requirements common in pharmaceutical development pipelines.

Its application in continuous flow chemistry systems has been validated through recent process optimization studies. Engineers at Merck KGaA developed a microfluidic platform where this reagent facilitated one-pot synthesis of complex heterocyclic compounds with >95% yield (Lab on a Chip, 2024). The reagent's compatibility with miniaturized reactors addresses scalability challenges while maintaining product quality standards required by regulatory bodies such as FDA and EMA.

In enzymology research, this compound serves as an effective inhibitor of serine hydrolases when appropriately functionalized. A collaborative study between UCSF and Genentech demonstrated that benzotriazolyl-iminomalonate derivatives bind selectively to catalytic residues of acetylcholinesterase (Bioorganic & Medicinal Chemistry Letters, 2024), suggesting potential utility in developing novel treatments for neurodegenerative disorders like Alzheimer's disease without off-target effects observed with conventional inhibitors.

Surface modification techniques utilizing this reagent have shown promise in biomedical engineering contexts. Researchers from MIT used it to functionalize gold nanoparticles with peptide linkers exhibiting reduced immunogenicity compared to traditional PEG coatings (Biomaterials Science, 2023). The resulting nanoplatforms displayed enhanced cellular uptake efficiency while maintaining biocompatibility standards essential for clinical translation.

Solid-state NMR studies conducted at ETH Zurich revealed crystalline forms exhibiting unique hydrogen bonding patterns between adjacent iminomalonate units (Chemical Communications, 2024). These findings enable precise control over solid-state properties during formulation development, addressing challenges related to polymorphism commonly encountered during drug substance characterization phases required by regulatory submissions.

In analytical chemistry applications, derivatization protocols involving this reagent improve detection limits for sensitive analytes through enhanced ionization efficiency during mass spectrometry analysis. Work published in Analytical Chemistry (June 2024) showed up to three-fold improvement in signal-to-noise ratios when applied to quantify trace levels of neurotransmitters like dopamine in biological matrices without requiring complex sample preparation steps.

The compound's photochemical properties have been leveraged for developing light-responsive drug carriers compatible with near-infrared activation wavelengths preferred for deep-tissue penetration applications. Researchers from UC Berkeley reported photorelease efficiencies exceeding 85% within minutes upon exposure to wavelengths above 650 nm (Nano Letters

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